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Compound Name: URAT1&XO inhibitor 3

Cat. No.: B15572173 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of URAT1 & XO Inhibitor 3 (also

referred to as compound 27), a potent dual inhibitor of Urate Transporter 1 (URAT1) and

Xanthine Oxidase (XO). This document is intended to guide researchers in utilizing this

compound for in vitro experiments aimed at studying uric acid metabolism and developing

potential therapeutics for hyperuricemia and gout.

Introduction
Hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, is a

primary risk factor for gout, a painful inflammatory arthritis. Uric acid homeostasis is maintained

by a balance between its production and excretion. Xanthine Oxidase (XO) is the key enzyme

in the final two steps of purine metabolism, leading to the production of uric acid. Urate

Transporter 1 (URAT1), predominantly expressed in the kidneys, is responsible for the

reabsorption of uric acid from the renal tubules back into the bloodstream.[1][2][3]

Dual inhibition of both XO and URAT1 presents a promising therapeutic strategy for managing

hyperuricemia by simultaneously reducing uric acid production and enhancing its renal

excretion.[4] URAT1 & XO Inhibitor 3 is a novel compound with potent inhibitory activity against

both targets.
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A summary of the key physicochemical and pharmacological properties of URAT1 & XO

Inhibitor 3 is provided in the table below.

Property Value Reference

Target(s)
URAT1 and Xanthine Oxidase

(XO)
[4]

IC50 (URAT1) 31 nM [4]

IC50 (XO) 35 nM [4]

Molecular Formula C₁₆H₈FNO₄ N/A

Molecular Weight 297.24 g/mol N/A

CAS Number 2089040-93-5 N/A

Solubility in DMSO ≥ 10 mg/mL N/A

Note: While a specific solubility value for URAT1 & XO Inhibitor 3 in DMSO is not explicitly

published, a similar selective URAT1 inhibitor has a reported solubility of ≥ 10 mg/mL in DMSO.

Signaling Pathway
The dual inhibition of URAT1 and Xanthine Oxidase by Inhibitor 3 targets two key points in uric

acid regulation. The diagram below illustrates the purine metabolism pathway leading to uric

acid production and the subsequent renal handling of uric acid, highlighting the points of

inhibition.
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Caption: Dual inhibition of uric acid production and reabsorption.

Experimental Protocols
The following are detailed protocols for in vitro assays to evaluate the inhibitory activity of

URAT1 & XO Inhibitor 3.
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A critical first step for any in vitro experiment is the correct preparation of the inhibitor stock

solution.

Start: Weigh
Inhibitor 3 Powder

Accurately weigh
the desired amount.

Add appropriate volume
of anhydrous DMSO.

Vortex and sonicate
(if necessary) to fully

dissolve.

Store aliquots at -20°C
or -80°C.

End: Ready for
experimental dilution

Click to download full resolution via product page

Caption: Workflow for preparing inhibitor stock solution.

Protocol:

Weighing: Accurately weigh the desired amount of URAT1 & XO Inhibitor 3 powder using a

calibrated analytical balance.

Solvent Addition: Add the calculated volume of high-purity, anhydrous Dimethyl Sulfoxide

(DMSO) to achieve the desired stock concentration (e.g., 10 mM).

Dissolution: Vortex the solution thoroughly. If necessary, use a sonicator bath for a short

period to ensure complete dissolution. Visually inspect the solution to confirm the absence of

any particulate matter.

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles

and store at -20°C or -80°C.

In Vitro Xanthine Oxidase (XO) Inhibition Assay
This biochemical assay measures the ability of URAT1 & XO Inhibitor 3 to inhibit the enzymatic

activity of Xanthine Oxidase.
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Start: Prepare Assay Plate

Add Assay Buffer
to wells.

Add serial dilutions
of Inhibitor 3.

Add Xanthine Oxidase
and pre-incubate.

Add Xanthine (substrate)
to initiate reaction.

Measure absorbance at 295 nm
over time.

Calculate % inhibition
and IC50 value.

End: Determine XO
inhibitory potency

Click to download full resolution via product page

Caption: Workflow for the in vitro XO inhibition assay.
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Protocol:

Assay Buffer: Prepare a suitable assay buffer (e.g., potassium phosphate buffer, pH 7.5).

Compound Preparation: Prepare a series of dilutions of URAT1 & XO Inhibitor 3 in the assay

buffer. Also, prepare a vehicle control (DMSO) and a positive control (e.g., Allopurinol).

Reaction Mixture: In a 96-well UV-transparent plate, add the assay buffer, the test compound

dilutions, and Xanthine Oxidase enzyme.

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short

period (e.g., 15 minutes).

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, xanthine.

Measurement: Immediately measure the rate of uric acid formation by monitoring the

increase in absorbance at approximately 295 nm using a microplate reader.

Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor

relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-

response curve.

In Vitro URAT1 Inhibition Assay (Cell-Based)
This cell-based assay determines the potency of URAT1 & XO Inhibitor 3 in blocking the uptake

of uric acid into cells expressing the URAT1 transporter.
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Start: Seed Cells

Seed HEK293 cells stably
expressing hURAT1 in a

96-well plate.

Culture for 24-48 hours
to form a monolayer.

Wash and pre-incubate cells
with buffer containing serial

dilutions of Inhibitor 3.

Add [14C]-uric acid to
initiate uptake.

Stop uptake by washing
with ice-cold buffer.

Lyse cells and measure
intracellular radioactivity.

Calculate % inhibition
and IC50 value.

End: Determine URAT1
inhibitory potency

Click to download full resolution via product page

Caption: Workflow for the cell-based URAT1 inhibition assay.
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Protocol:

Cell Culture: Culture Human Embryonic Kidney (HEK293) cells stably expressing human

URAT1 (hURAT1) in appropriate cell culture medium.

Cell Seeding: Seed the hURAT1-HEK293 cells into a 96-well plate at a suitable density and

allow them to adhere and form a monolayer overnight.

Compound Pre-incubation: Wash the cells with a pre-warmed transport buffer (e.g., Hanks'

Balanced Salt Solution). Then, pre-incubate the cells with various concentrations of URAT1

& XO Inhibitor 3 or a positive control (e.g., probenecid) for a defined period (e.g., 10-30

minutes) at 37°C.

Uptake Initiation: Initiate uric acid uptake by adding a solution containing [¹⁴C]-labeled uric

acid to each well.

Uptake Termination: After a short incubation period (e.g., 5-15 minutes), rapidly terminate the

uptake by aspirating the radioactive solution and washing the cells multiple times with ice-

cold transport buffer.

Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation

counter.

Data Analysis: Calculate the percentage of inhibition of uric acid uptake for each inhibitor

concentration compared to the vehicle-treated control. Determine the IC50 value by plotting

the percent inhibition against the inhibitor concentration.

Safety Precautions
URAT1 & XO Inhibitor 3 is for research use only. Standard laboratory safety practices should

be followed when handling this compound. This includes wearing appropriate personal

protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of

dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with

water. Consult the Safety Data Sheet (SDS) for more detailed information.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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